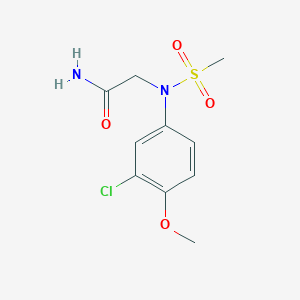![molecular formula C12H10ClNO2S2 B5738599 O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, also known as CGA 245704, is a synthetic compound that has gained attention for its potential use as an herbicide. The compound belongs to the thiocarbamate family and is classified as a pre-emergent herbicide, meaning it is applied before weed germination to prevent their growth.
作用機序
O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 works by inhibiting the activity of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 prevents the growth and development of weeds by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 has minimal toxicity to mammals, birds, and aquatic organisms. However, the compound can be harmful to non-target plants, and caution should be exercised when using it in the environment. O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 has also been shown to have a short half-life in soil, indicating that it does not persist in the environment for an extended period.
実験室実験の利点と制限
One of the main advantages of O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 is its selectivity towards crops, which minimizes damage to crops during herbicide application. The compound also has a broad spectrum of activity against various weed species, making it a useful tool for weed control. However, one limitation of O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 is its potential for resistance development in weeds. This can be overcome by using the compound in combination with other herbicides or by rotating its use with other herbicides.
将来の方向性
There are several future directions for research on O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704. One area of interest is the development of new formulations of the compound that can improve its efficacy and reduce its impact on the environment. Another area of research is the investigation of the molecular mechanisms underlying the selectivity of O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 towards crops. This information can be used to develop new herbicides with improved selectivity and efficacy. Finally, further research is needed to understand the potential for resistance development in weeds and to develop strategies to overcome this issue.
In conclusion, O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 is a promising herbicide with a broad spectrum of activity against various weed species and minimal toxicity to mammals, birds, and aquatic organisms. Its selectivity towards crops makes it a useful tool for weed control in agriculture. However, caution should be exercised when using the compound in the environment, and further research is needed to develop new formulations and strategies to overcome resistance development in weeds.
合成法
The synthesis of O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with O-ethyl thiocarbamate. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is obtained through a series of purification steps, including extraction, washing, and drying.
科学的研究の応用
O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate 245704 has been studied for its potential use as an herbicide in agriculture. It has shown promising results in controlling the growth of various weed species, including barnyardgrass, crabgrass, and foxtail. The compound has also been tested for its selectivity towards crops, with studies showing minimal damage to crops such as corn, soybean, and cotton.
特性
IUPAC Name |
O-ethyl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S2/c1-2-16-12(17)14-11(15)10-9(13)7-5-3-4-6-8(7)18-10/h3-6H,2H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXABAQOMCATPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)



![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)
![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5738618.png)
![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)

